Differential Reactivity: Superior Control in Epoxidation Compared to Vinyl and Allyl Silanes
The cyclic olefin moiety in 2-(3-cyclohexenyl)ethylsilanes undergoes epoxidation more readily and selectively than the acyclic double bonds found in vinyl or allyl silanes. This differential reactivity allows for a controlled, stepwise modification process [1].
| Evidence Dimension | Comparative Epoxidation Reactivity |
|---|---|
| Target Compound Data | More easily epoxidized |
| Comparator Or Baseline | Vinyl group (e.g., in vinyltrimethoxysilane) or Allyl group |
| Quantified Difference | Qualitative improvement in ease and control of epoxidation |
| Conditions | Epoxidation reactions, general observation from study of cyclic olefin silanes |
Why This Matters
This enables the synthesis of complex, functionalized silanes and hybrid polymers with precise control, which is not possible with silanes bearing more reactive or less differentiated terminal alkenes.
- [1] Nagase, Y., Ikeda, K., & Sekine, Y. (n.d.). Synthesis of Novel Silane Coupling Agents with Cyclohexenyl Groups. Socolar. View Source
